Tofisopam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tofisopam mechanism of action PDE10A inhibition

Mechanism of Action: PDE Inhibition

Unlike classical 1,4-benzodiazepines, tofisopam does not bind to the benzodiazepine site on the GABA-A receptor [1] [2]. Its primary identified mechanism is the selective inhibition of several phosphodiesterase (PDE) enzymes, which are responsible for breaking down the intracellular second messengers cyclic AMP (cAMP) and cyclic GMP (cGMP) [1] [3].

The table below summarizes the affinity of this compound for various PDE isoenzymes, expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher affinity.

| PDE Isoenzyme | IC50 (μM) | Primary Substrate |

|---|---|---|

| PDE4A1 | 0.42 | cAMP [1] [3] [2] |

| PDE10A1 | 0.92 | cAMP & cGMP [1] [3] [2] |

| PDE3 | 1.98 | cAMP & cGMP [1] [3] |

| PDE2A3 | 2.11 | cAMP & cGMP [1] [3] |

This multi-target inhibition profile, particularly the combined action on PDE4, PDE10, and PDE2, is proposed to underlie its investigated use in treating the negative symptoms of psychosis [1]. The diagram below illustrates the core signaling pathway affected by this compound's PDE inhibition.

This compound inhibits PDE enzymes, leading to increased levels of cAMP and enhanced downstream signaling.

Key Experimental Evidence and Protocols

The primary evidence for this compound's mechanism comes from a 2010 study by Rundfeldt et al., which combined a screen for PDE interaction with an in vivo behavioral test [1] [3].

Detailed Experimental Protocol: PDE Inhibition Screen

The following methodology was used to determine this compound's affinity for various PDE isoenzymes [1]:

- Assay Principle: The assay was based on IMAP Technology, which uses fluorescence polarization (FP) detection. The binding reagent binds with high affinity to the phosphate group on the nucleotide monophosphate (e.g., AMP) generated when PDE cleaves a fluorescently-labeled cyclic nucleotide (cAMP or cGMP). This binding causes a change in the molecule's motion, resulting in an increase in the measured FP value. Inhibitor activity reduces the FP signal.

- Enzymes: The screen used human recombinant proteins for multiple PDE isoenzymes, including PDE-1A3, PDE-2A3, PDE-3A, PDE-4A1, PDE-5, PDE-6C, PDE-8A1, PDE-9A1, PDE-10A1, and PDE-11A1.

- Compound Preparation: this compound was dissolved in DMSO and then diluted in assay buffer, with a final DMSO concentration of 0.1%.

- Screening Process:

- Single-Point Assay: Initial screening at a single high concentration (10,000 nM) to identify enzymes where inhibition was greater than 50%.

- IC50 Determination: For hits from the initial screen (PDE-2A3, PDE-3A, PDE-4A1, and PDE-10A1), a full 8-point dose-response assay was performed to calculate the half-maximal inhibitory concentration (IC50). Reactions for IC50 determination were carried out in triplicate.

In Vivo Model for Negative Symptoms of Psychosis

The study also evaluated this compound's effect in a mouse model relevant to the negative symptoms of schizophrenia (avolition) [1]:

- Model Induction: A state of avolition was induced in male Albino Swiss mice by repeated administration of the NMDA receptor antagonist dizocilpine (MK-801) at 0.2 mg/kg intraperitoneally (i.p.).

- Intervention: This compound (50 mg/kg i.p.) was administered in parallel to the repeated dizocilpine doses.

- Behavioral Test: The forced swim test was used as the outcome measure. Dizocilpine treatment prolongs immobility, which is considered a model for avolition. This compound was shown to ameliorate this dizocilpine-induced effect.

Therapeutic Implications and Research Directions

This compound's unique pharmacology positions it as an interesting candidate for several therapeutic areas.

- Antipsychotic Potential: The activity in the dizocilpine-induced avolition model, combined with its PDE10A and PDE4 inhibitory action, suggests potential utility as an adjuvant treatment for psychosis, with a specific focus on negative symptoms [1] [3]. This is a significant area of unmet medical need, as current antipsychotics are often ineffective for these symptoms.

- Anxiolytic without Sedation: this compound is an effective anxiolytic that, in contrast to classical benzodiazepines, lacks sedative, motor-impairing, and amnestic properties [1] [4]. This superior tolerability profile is a major advantage and is consistent with its non-GABAergic mechanism.

- Drug Repositioning: The D-enantiomer of this compound, dexthis compound, has been investigated in Phase II clinical trials for the treatment of irritable bowel syndrome (IBS), showing moderate efficacy [5] [2].

Conclusion for Researchers

This compound represents a compelling case of a clinically used drug with a later-elucidated novel mechanism. Its role as a multi-PDE inhibitor, particularly its action on PDE10A, opens up promising pathways for drug discovery.

- Novel Mechanism: It is a clinically validated template for a non-sedating anxiolytic that acts via PDE inhibition rather than GABA receptor modulation.

- Therapeutic Potential: It is a strong candidate for drug repositioning, especially for addressing the negative symptoms of schizophrenia.

- Safety Consideration: Researchers should note that this compound acts as an inhibitor of the liver enzyme CYP3A4 [5]. This property has the potential to cause clinically significant drug-drug interactions with co-administered medications that are metabolized by this pathway.

References

- 1. The atypical anxiolytic drug, this compound, selectively blocks ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. The atypical anxiolytic drug, this compound, selectively blocks ... [pubmed.ncbi.nlm.nih.gov]

- 4. A Comparison of the Anxiolytic Properties of this compound and ... [pmc.ncbi.nlm.nih.gov]

- 5. - Wikipedia this compound [en.wikipedia.org]

2,3-benzodiazepines versus 1,4-benzodiazepines neurobiology

Core Neurobiological Differences at a Glance

| Feature | 1,4-Benzodiazepines (e.g., Diazepam, Alprazolam) | 2,3-Benzodiazepines (e.g., Tofisopam, Girisopam) |

|---|---|---|

| Primary Molecular Target | GABAA Receptor (BZ binding site at α/γ subunit interface) [1] [2] [3] | Unknown, specific binding sites in the Basal Ganglia [4] [5] |

| Mechanism of Action | Positive Allosteric Modulation of GABA-induced Cl- current [1] [2] | Not related to GABAA receptor modulation; may involve opioid signal transduction [4] [5] |

| Regional Binding in CNS | Widespread (Cortex, Cerebellum, Limbic System) [2] | Exclusively to the Basal Ganglia (Striatum, Substantia Nigra) [4] [5] |

| Key Pharmacological Effects | Anxiolysis, Sedation, Hypnosis, Anticonvulsant, Muscle Relaxant [1] [2] | Anxiolytic, Antipsychotic; lack sedative, muscle relaxant, and anticonvulsant properties [4] [5] |

| Receptor Subtype Interaction | Binds various α subunits (α1, α2, α3, α5) [2] [3] | Distribution distinct from D1/D2 dopamine or 1,4-BZ receptors [4] |

| Effect on Neuronal Activity | Neuronal hyperpolarization, reduced excitability [1] | Induces Fos-like immunoreactivity in striatal projecting neurons [4] |

Detailed Experimental Protocols and Evidence

The distinct neurobiology of 2,3-benzodiazepines has been elucidated through several key experimental approaches.

Receptor Binding Studies

- Objective: To identify and localize the specific binding sites for 2,3-benzodiazepines in the brain.

- Methodology:

- Membrane Preparation: Rat striatal membrane preparations are commonly used [4].

- Radioligands: Studies use tritiated 2,3-BZDs, such as [³H]-nerisopam or [³H]-girisopam [4].

- Binding Assay: Membrane homogenates are incubated with the radioligand. Specific binding is determined by measuring the difference in binding in the presence and absence of a high concentration of a displacing (non-radioactive) 2,3-BZD.

- Key Control: Parallel experiments with classical 1,4-BZDs (e.g., [³H]diazepam) confirm that 2,3-BZDs do not significantly bind to the canonical GABAA receptor site [4].

Anatomical and Lesion Studies

- Objective: To validate the specific localization of binding sites and understand their origin.

- Methodology:

- Chemical Lesions: Specific neurotoxins (e.g., 6-hydroxydopamine) are used to lesion the striato-nigral pathway. A successful lesion is confirmed by a dramatic reduction in [³H]-girisopam binding in the substantia nigra, demonstrating that the binding sites are located on these projecting neurons and are transported axonally [4] [5].

- Autoradiography: This technique is used to visualize the detailed anatomical distribution of the radioligand binding, confirming its high concentration in the rostral and dorsomedial striatum, globus pallidus, and substantia nigra [4].

Functional Neuroanatomy (c-fos Immunoreactivity)

- Objective: To map the brain neurons activated by 2,3-BZD administration.

- Methodology:

- Treatment: Animals are injected with a 2,3-BZD (e.g., nerisopam) or a vehicle control [4].

- Perfusion and Sectioning: After a set time (e.g., 90 minutes), animals are perfused, and brains are sectioned.

- Immunohistochemistry: Brain sections are incubated with an antibody against the Fos protein, a marker of neuronal activation. This technique revealed a rapid and intense induction of Fos-like immunoreactivity specifically in the striatum and other basal ganglia nuclei after 2,3-BZD administration [4].

Investigation of Interaction with Opioid Signaling

- Objective: To probe the potential role of 2,3-BZDs in opioid signal transduction.

- Methodology:

- Behavioral Pharmacology: Studies test the effects of 2,3-BZDs on known morphine-induced behaviors in animal models.

- Observation: It was found that 2,3-BZDs augment the potency of morphine to induce catalepsy and analgesia. Furthermore, this effect is diminished in morphine-tolerant animals, suggesting a functional interaction with the opioid system [5].

- Biochemical Analysis: Further studies investigate the potential biochemical target, with evidence pointing towards an alteration in the phosphorylation of proteins critical to the signal transduction cascade [5].

Signaling Pathway Diagrams

The diagrams below illustrate the core signaling pathways for each benzodiazepine class.

Classical 1,4-Benzodiazepine GABAergic Signaling

1,4-BZDs enhance GABA-mediated chloride influx, causing neuronal inhibition.

Proposed 2,3-Benzodiazepine Mechanism in the Basal Ganglia

2,3-BZDs bind specifically to basal ganglia neurons, altering intracellular signaling and Fos expression.

Conclusion and Research Implications

The evidence clearly demonstrates that 2,3-benzodiazepines are neurobiologically distinct from their classical 1,4-benzodiazepine counterparts. Their unique, highly concentrated binding within the basal ganglia and their proposed interaction with non-GABAergic systems, such as opioid signaling, position them as valuable tools for understanding the neurobiology of affective disorders and addiction.

Future research aimed at identifying the exact molecular target of 2,3-benzodiazepines holds significant promise for developing novel therapeutics for conditions like anxiety, psychosis, and substance use disorders with potentially improved side-effect profiles.

References

- 1. Benzodiazepines: Their Use either as Essential Medicines or ... [pmc.ncbi.nlm.nih.gov]

- 2. , 1 - 4 and New Derivatives: Description... | IntechOpen Benzodiazepines [intechopen.com]

- 3. Different Benzodiazepines Bind with Distinct ... [pmc.ncbi.nlm.nih.gov]

- 4. Anxiolytic 2,3-benzodiazepines, their specific binding to the ... [sciencedirect.com]

- 5. Anxiolytic 2,3-benzodiazepines, their specific binding to the ... [pubmed.ncbi.nlm.nih.gov]

Tofisopam pharmacokinetics half-life metabolism CYP3A4

Tofisopam Pharmacokinetic & Metabolic Profile

The table below summarizes the core quantitative data and metabolic pathways for this compound.

| Parameter | Details |

|---|---|

| Absorption & Half-Life | Rapid absorption; Tmax: ~2 hours [1] [2]. Elimination Half-life: Ranges reported from 3 hours [1] to 6-8 hours [2] [3] [4]. Steady state achieved within 3 days [2]. |

| Key Metabolizing Enzymes | CYP3A4: Metabolizes the (S)-enantiomer, primarily demethylating the 7-position methoxy group [2] [5]. CYP2C9: Metabolizes the (R)-enantiomer, primarily demethylating the 4-position methoxy group [2] [5]. |

| Metabolism & Excretion | Undergoes extensive hepatic first-pass metabolism via demethylation [2]. Metabolites are predominantly conjugated with glucuronic acid. Excretion is via urine (~60%) and feces (~40%) [2] [4]. |

| Protein Binding | Approximately 50% [4]. |

| Enzyme Inhibition | CYP3A4: Clinically significant inhibitor [1] [6] [7]. PDE Enzymes: Isoenzyme-selective inhibitor of PDE4A1 (IC50 = 0.42 µM), PDE10A1 (IC50 = 0.92 µM), PDE3, and PDE2A3 [8]. |

Experimental Protocols for Key Findings

For researchers looking to verify or build upon these findings, here are the methodologies from key studies.

Verification of CYP3A4 Inhibition

A controlled clinical trial investigated the interaction between this compound and the CYP3A4 substrate midazolam [6] [7].

- Design: The study measured the pharmacokinetics of midazolam when administered alone and after pre-treatment with this compound.

- Outcome: The results confirmed that this compound inhibits the pharmacokinetics of midazolam, verifying its role as a CYP3A4 inhibitor in vivo [6] [7]. A similar study design using alprazolam as the probe drug yielded congruent results [9].

Determination of PDE Inhibition

A study used a fluorescence polarization-based assay to screen this compound against various phosphodiesterase (PDE) isoenzymes [8].

- Assay: The IMAP Technology was employed, which relies on the binding of phosphate by immobilized metal complexes on nanoparticles. The change in fluorescence polarization indicates PDE activity.

- Procedure: Human recombinant PDE proteins were used. A single-point analysis at 10,000 nM this compound concentration was first conducted. For isoenzymes showing >50% inhibition, an 8-point assay was performed in triplicate to determine the IC50 values [8].

Visualizing this compound's Metabolic Pathways and Clinical Impact

The following diagrams illustrate the enantioselective metabolism of this compound and the clinical implications of its CYP3A4 inhibition.

Enantioselective metabolism of this compound via distinct CYP450 pathways

Mechanism of CYP3A4 inhibition by this compound and potential clinical outcomes

Key Implications for Drug Development

The unique profile of this compound presents specific opportunities and challenges.

- Novel Mechanism of Action: Unlike classical 1,4-benzodiazepines, this compound does not bind to the GABA-A receptor benzodiazepine site [1] [8] [10]. Its anxiolytic effect is likely mediated through its action as a PDE10A and PDE4 inhibitor, which also makes it a candidate for treating negative symptoms of psychosis [1] [8].

- Favorable Clinical Profile: Clinical studies confirm that this compound provides anxiolytic efficacy comparable to diazepam but with a significantly lower propensity for sedation, cognitive impairment, and withdrawal symptoms [1] [10].

- Drug Interaction Risk: The strong inhibition of CYP3A4 is a critical safety consideration. Coadministration with substrates of this enzyme (e.g., midazolam, alprazolam) requires careful dose monitoring or adjustment due to the risk of increased exposure to the concomitant drug [1] [6] [7].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. What is the effect of Grandaxin 50mg? [vinmec.com]

- 5. ARTICLES In Vitro Prediction and in Vivo Verification of ... [sciencedirect.com]

- 6. This compound inhibits the pharmacokinetics of CYP3A4 ... [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits the pharmacokinetics of CYP3A4 ... [link.springer.com]

- 8. The atypical anxiolytic drug, this compound, selectively blocks ... [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound on the single-oral-dose ... [pubmed.ncbi.nlm.nih.gov]

- 10. A Comparison of the Anxiolytic Properties of this compound ... [mdpi.com]

Comprehensive Technical Analysis of Tofisopam's Pharmacodynamics and GABA Receptor Non-Interaction

Introduction to Tofisopam and Its Pharmacological Distinctiveness

This compound (brand names Grandaxin, Emandaxin) represents a unique class among benzodiazepine compounds due to its atypical pharmacological properties. First developed in Hungary in the 1970s, this psychotropic agent has been marketed in several European countries for the treatment of anxiety disorders, neurotic conditions, and various stress-related somatic manifestations [1]. Unlike classical 1,4-benzodiazepines such as diazepam, this compound belongs to the 2,3-benzodiazepine chemical subclass, characterized by vicinal nitrogen atoms at positions 2 and 3 of the diazepine ring rather than the 1 and 4 positions found in traditional benzodiazepines [2] [3]. This seemingly minor structural variation confers dramatically different pharmacological properties, receptor interactions, and clinical effects that distinguish this compound from conventional benzodiazepines.

The most striking clinical differentiator of this compound is its anxiolytic efficacy without significant sedation, a characteristic that defies the typical benzodiazepine profile [1]. While classical benzodiazepines produce dose-dependent sedation, cognitive impairment, and motor coordination deficits, this compound exhibits a favorable side effect profile with minimal impact on psychomotor performance, alertness, or memory function [1]. Human studies have demonstrated that this compound at therapeutic doses (100-300 mg/day) does not induce the characteristic electroencephalographic changes associated with classical benzodiazepines and may even exhibit mild cognitive enhancement properties in certain anxious populations [1]. This unique clinical profile has stimulated extensive research into this compound's mechanism of action, particularly its paradoxical relationship with GABAergic systems and its interactions with alternative molecular targets.

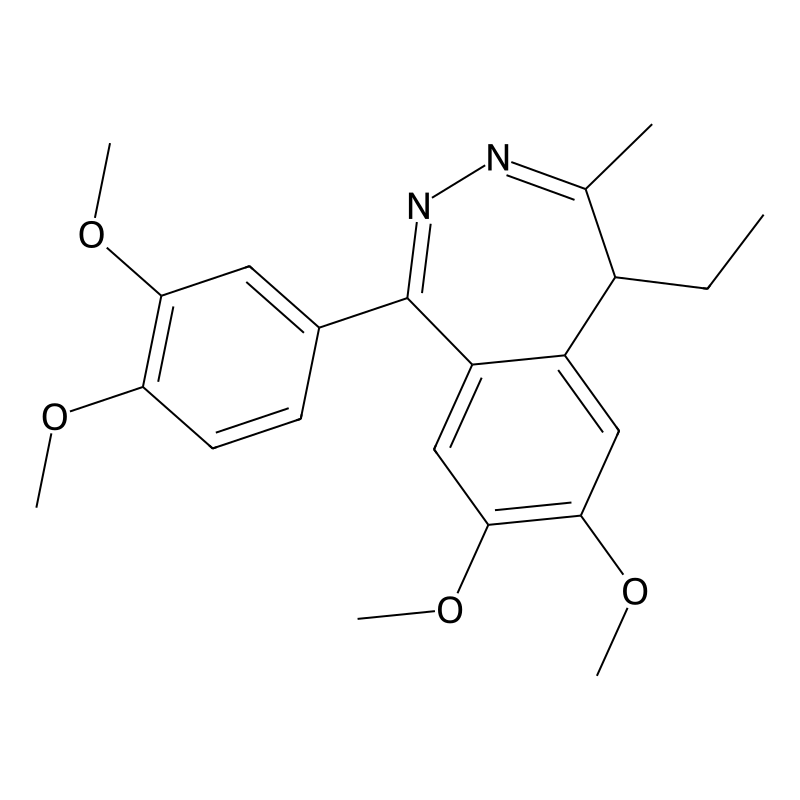

Chemical Structure and Classification

The fundamental chemical distinction underlying this compound's unique pharmacology lies in its molecular architecture. This compound is identified chemically as 1-(3,4-dimethoxyphenyl)-4-methyl-5-ethyl-7,8-dimethoxy-5H-2,3-benzodiazepine, with a molecular weight of 382.46 g/mol [1]. The compound exists as a set of four stereoisomers due to the presence of a stereogenic center, with published methods for their separation [1]. This structural configuration places this compound in the 2,3-benzodiazepine (sometimes designated 3,4-benzodiazepine) subclass, contrasting sharply with conventional 1,4-benzodiazepines that constitute the majority of clinically used benzodiazepine anxiolytics and hypnotics.

Table 1: Structural and Functional Comparison of Benzodiazepine Subclasses

| Characteristic | 1,4-Benzodiazepines (e.g., Diazepam) | 2,3-Benzodiazepines (this compound) |

|---|---|---|

| Nitrogen positions | 1 and 4 | 2 and 3 |

| GABA-A receptor binding | Direct high-affinity binding | No direct binding |

| Anxiolytic efficacy | Yes | Yes |

| Sedative effects | Pronounced | Minimal to absent |

| Muscle relaxation | Significant | Not appreciable |

| Anticonvulsant activity | Potent | Lacking |

| Dopaminergic effects | Generally inhibitory | Mixed agonist/antagonist properties |

The spatial orientation of this compound's molecular structure appears to prevent productive engagement with the classical benzodiazepine binding site on GABA-A receptors, thereby explaining its lack of sedative-hypnotic properties [3]. Instead, this unique structure facilitates interactions with other molecular targets, particularly phosphodiesterase enzymes and components of the dopaminergic signaling system, which appear to mediate its distinctive psychotropic effects [2] [4]. The structure-activity relationship of this compound thus represents a fascinating example of how subtle molecular modifications can dramatically alter pharmacological profile and therapeutic utility within a chemically related compound class.

GABA Receptor Non-Interaction: Evidence and Implications

Binding Studies and Receptor Affinity

A substantial body of experimental evidence confirms that This compound does not bind directly to the classical benzodiazepine recognition site on GABA-A receptors. Multiple radioligand binding studies have demonstrated that this compound lacks appreciable affinity for the benzodiazepine binding site, which is consistently occupied by classical 1,4-benzodiazepines [2] [3]. This fundamental distinction explains the dramatic differences in pharmacological profiles between this compound and conventional benzodiazepines despite their shared chemical classification as benzodiazepines.

Interestingly, while this compound itself does not bind to benzodiazepine receptors, it exhibits modulatory effects on the binding of other ligands to GABAergic complexes. Experimental evidence indicates that this compound treatment can enhance the binding of both benzodiazepines (³H-flunitrazepam) and GABA agonists (³H-muscimol) to their respective recognition sites [5] [3] [6]. In one particularly illuminating study, chronic administration of this compound (50 mg/kg orally, twice daily for six days) resulted in a statistically significant increase in affinity of benzodiazepine receptors for ³H-flunitrazepam in both forebrain and hindbrain regions of rats, without altering receptor density [5]. This effect stood in stark contrast to diazepam treatment, which produced the expected decrease in binding affinity due to receptor downregulation.

Functional GABAergic Effects

The functional consequences of this compound's indirect modulation of GABAergic signaling differ substantially from those of classical benzodiazepines:

- No anticonvulsant activity: Unlike conventional benzodiazepines, this compound lacks protective effects against chemically or electrically induced seizures in animal models [3]

- Absence of sedation: this compound does not produce significant sedative-hypnotic effects even at substantially high doses in animal models and human clinical trials [1] [3]

- No enhancement of GABA-induced neuronal inhibition: In electrophysiological studies, this compound does not potentiate GABA-mediated chloride currents in neuronal preparations, unlike classical benzodiazepines

- Differential interaction with CNS depressants: this compound only enhances the effects of barbiturates and ethanol at substantially high, near-toxic doses, in contrast to classical benzodiazepines which potently synergize with these substances [3]

This unique pharmacological profile indicates that this compound exerts its anxiolytic effects through mechanisms largely independent of direct GABAergic modulation, prompting investigations into its interactions with alternative molecular targets relevant to anxiety pathophysiology and treatment.

Primary Mechanisms of Action: PDE Inhibition and Beyond

Phosphodiesterase (PDE) Inhibition

The most significant advance in understanding this compound's molecular mechanism emerged from research demonstrating its potent inhibition of specific phosphodiesterase (PDE) isoenzymes. Phosphodiesterases constitute a family of enzymes that catalyze the hydrolysis of cyclic nucleotides (cAMP and cGMP), key second messengers in intracellular signaling pathways. This compound functions as an isoenzyme-selective PDE inhibitor with a distinctive pattern of affinity across multiple PDE subtypes [2].

Comprehensive enzymatic profiling using human recombinant PDE isoenzymes revealed that this compound exhibits highest affinity for PDE4A1 (IC₅₀ = 0.42 μM), followed by PDE10A1 (IC₅₀ = 0.92 μM), PDE3 (IC₅₀ = 1.98 μM), and PDE2A3 (IC₅₀ = 2.11 μM) [2]. This multi-isoenzyme inhibition profile represents a unique pharmacological signature among psychotropic agents and likely underlies several of this compound's distinctive clinical effects.

Table 2: this compound Inhibition Profiles for Phosphodiesterase Isoenzymes

| PDE Isoenzyme | IC₅₀ Value (μM) | Tissue Distribution | Functional Significance |

|---|---|---|---|

| PDE4A1 | 0.42 | Widely expressed in brain | Regulation of mood, cognition, inflammation |

| PDE10A1 | 0.92 | Striatum-enriched | Integration of dopamine signaling; potential antipsychotic effects |

| PDE3 | 1.98 | Cardiovascular system, brain | Modulation of cardiac function, insulin secretion |

| PDE2A3 | 2.11 | Adrenal cortex, hippocampus | Regulation of aldosterone synthesis, memory processes |

The inhibition of PDE4, in particular, results in elevated intracellular cAMP levels in neuronal populations, activating protein kinase A (PKA) and downstream transcription factors such as cAMP response element-binding protein (CREB), which regulate the expression of genes involved in neuronal plasticity, mood stabilization, and cognitive function [2] [7]. This mechanism aligns with this compound's reported mild cognitive-enhancing properties and distinguishes it from classical benzodiazepines, which typically impair cognitive function. Meanwhile, its inhibition of PDE10A, highly enriched in striatal neurons, likely contributes to its potential antipsychotic effects and modulation of dopaminergic signaling pathways [2].

Dopaminergic System Modulation

In addition to its PDE inhibitory activity, this compound demonstrates complex interactions with dopaminergic systems that appear dose-dependent and potentially relevant to its clinical profile. Behavioral and neurochemical studies indicate that this compound exhibits mixed dopamine agonist and antagonist properties across different experimental paradigms [4] [3].

At lower clinically relevant doses, this compound demonstrates dopamine agonist-like properties, potentially contributing to its mild stimulatory effects and absence of sedation [1]. Conversely, at higher doses (above 200 mg/kg in animals), this compound produces effects reminiscent of neuroleptic agents, including catalepsy, ptosis, and potentiation of amphetamine- and apomorphine-induced stereotypies [3]. This dose-dependent biphasic action on dopaminergic systems represents another distinctive feature of this compound's pharmacology and may contribute to its potential utility in psychotic disorders with prominent negative symptoms [2].

Autonomic Nervous System Regulation

Clinical observations indicate that this compound effectively reduces vegetative symptoms associated with anxiety disorders, such as palpitations, sweating, and gastrointestinal disturbances [2] [8]. These effects suggest that this compound modulates autonomic nervous system activity, particularly by reducing sympathetic outflow. This autonomic stabilizing property may result from the integration of its central PDE inhibitory effects with peripheral actions, potentially at the level of the hypothalamic-pituitary-adrenal axis and sympathetic ganglia [7].

The following diagram illustrates the integrated signaling pathways through which this compound exerts its pharmacological effects:

Integrated signaling pathways of this compound's pharmacological effects

Experimental Evidence and Methodologies

PDE Inhibition Assays

The definitive characterization of this compound as a phosphodiesterase inhibitor employed IMAP Technology (Immobilized Metal Ion Affinity-Based Fluorescence Polarization) to screen interactions with multiple human recombinant PDE isoenzymes [2]. This comprehensive assay platform evaluated this compound's activity against PDE-1A3, PDE-2A3, PDE-3A, PDE-4A1, PDE-5 (catalytic domain only), PDE-6C, PDE-8A1, PDE-9A1, PDE-10A1, and PDE-11A1.

The experimental methodology involved:

- Initial single-point screening at 10,000 nM this compound concentration

- Duplicate reactions for each isoenzyme in optimized assay buffers

- Follow-up 8-point IC₅₀ determination for isoenzymes showing >50% inhibition in initial screening

- Three parallel experiments for IC₅₀ determination using reference PDE inhibitors for validation

- DMSO vehicle control at 0.1% final concentration to exclude solvent artifacts

This systematic approach confirmed this compound's potent inhibition of PDE4A1, PDE10A1, PDE3, and PDE2A3, establishing its unique multi-isoenzyme inhibition profile among psychotropic agents [2].

Animal Models of Psychosis and Negative Symptoms

To evaluate this compound's potential antipsychotic properties, particularly for negative symptoms, researchers employed a dizocilpine-induced model of avolition in mice [2]. The experimental protocol included:

- Animal subjects: 49 male Albino Swiss mice (25-30 g)

- Dizocilpine administration: 0.2 mg/kg intraperitoneally, repeated doses

- This compound co-administration: 50 mg/kg i.p. in parallel with dizocilpine

- Behavioral assessment: Forced swim test to measure immobility time as an index of avolition

- Control groups: Vehicle-treated animals for baseline comparisons

This model capitalizes on the observation that repeated administration of NMDA receptor antagonists like dizocilpine (MK-801) or phencyclidine induces a state of persistent avolition (lack of motivation) that resembles the negative symptoms of schizophrenia [2]. This compound significantly ameliorated dizocilpine-induced prolongation of immobility time, suggesting potential efficacy against negative symptoms of psychosis, which are typically resistant to conventional antipsychotic medications.

Receptor Binding Studies

Early investigations into this compound's mechanism employed radioligand binding techniques to characterize its interactions with neurotransmitter receptors:

- Benzodiazepine receptor binding: Using ³H-flunitrazepam as the radioligand in rat brain membrane preparations

- GABA receptor binding: Using ³H-muscimol to assess direct GABA site interactions

- Chronic dosing protocols: Administration of this compound (50 mg/kg) or diazepam (12 mg/kg) twice daily for six days to assess adaptive changes in receptor affinity

- Regional analysis: Comparison of forebrain and hindbrain binding parameters

These studies consistently demonstrated that this compound treatment enhances the binding affinity of benzodiazepine receptors for ³H-flunitrazepam without changing receptor density, in contrast to diazepam which decreases binding affinity [5]. This indirect modulatory effect on GABAergic signaling, without direct receptor occupation, represents a unique mechanism among benzodiazepine-class compounds.

Therapeutic Implications and Clinical Translation

Anxiety Disorders with Minimal Sedation

The primary clinical application of this compound remains the treatment of anxiety disorders, where it provides comparable efficacy to classical benzodiazepines without producing significant sedation, cognitive impairment, or psychomotor disturbance [1]. Clinical trials have demonstrated that this compound at doses of 100-300 mg/day effectively reduces anxiety symptoms while maintaining normal alertness, attention, and cognitive performance [1]. This favorable profile makes it particularly suitable for patients who require anxiety relief while maintaining occupational functioning, such as professionals, students, and individuals operating vehicles or machinery.

Human volunteer studies have documented that this compound produces significantly less sedation than equivalent anxiolytic doses of diazepam and does not induce the characteristic electroencephalographic changes (decreased alpha activity, increased beta activity) associated with classical benzodiazepines [1]. Some studies have even reported mild cognitive enhancement in anxious individuals receiving this compound, with improvements in logical memory and verbal reasoning tests after 10 days of treatment at 150 mg/day [1].

Potential Antipsychotic Applications

Preclinical evidence suggests that this compound may have utility as an adjunctive treatment for psychotic disorders, particularly for addressing negative symptoms that respond poorly to conventional antipsychotics [2]. The dual inhibition of PDE4 and PDE10 represents a novel mechanism for modulating striatal output and cortical-striatal-thalamic circuits implicated in psychosis pathophysiology. The activity of this compound in the dizocilpine-induced avolition model specifically suggests potential efficacy against negative symptoms such as amotivation, anhedonia, and social withdrawal [2].

The established safety profile of this compound from decades of clinical use for anxiety disorders positions it favorably for potential repurposing in psychiatric conditions where conventional treatments have significant limitations. The combination of PDE inhibition with complex dopaminergic modulation may provide a therapeutic approach that addresses both positive and negative symptoms of psychosis while minimizing extrapyramidal side effects associated with typical antipsychotics.

Emerging Therapeutic Applications

Recent research has identified several potential novel applications for this compound:

- Irritable bowel syndrome: Early exploration based on its autonomic stabilizing properties and PDE4 inhibitory effects, which may modulate gut motility and visceral hypersensitivity [1]

- Hyperuricemia and gout: Clinical observations indicate that this compound increases renal uric acid excretion, suggesting potential utility in disorders of uric acid metabolism [1]

- Menopausal syndrome: Investigation of this compound for managing neuro-vegetative and psycho-emotional symptoms associated with perimenopausal period [6]

These emerging applications highlight the diverse physiological systems influenced by this compound's unique multi-target mechanism of action.

Table 3: Comparative Clinical Profiles of this compound vs. Classical Benzodiazepines

| Clinical Parameter | Classical Benzodiazepines | This compound |

|---|---|---|

| Anxiolytic efficacy | Established | Established |

| Sedative effects | Dose-limiting | Minimal to absent |

| Cognitive effects | Impairment typical | Neutral or mild enhancement |

| Muscle relaxation | Significant | Not appreciable |

| Dependence potential | Significant | Low based on available data |

| Withdrawal syndrome | Common upon discontinuation | Rarely reported |

| Psychomotor impairment | Significant | Minimal |

| Anticonvulsant activity | Potent | None |

Conclusion and Future Research Directions

This compound represents a fascinating pharmacological anomaly among benzodiazepine-class compounds, challenging long-established structure-activity relationships in this chemical family. Its unique mechanism of action, centered on multi-isoenzyme PDE inhibition rather than direct GABAergic modulation, provides valuable insights for future psychotropic drug development. The demonstrated efficacy of this compound in anxiety disorders without significant sedation validates PDE inhibition as a promising approach for developing anxiolytics with improved side effect profiles.

Future research directions should include:

- Structural optimization of this compound-derived compounds with enhanced selectivity for specific PDE isoenzyme combinations

- Clinical trials evaluating this compound's efficacy in psychotic disorders with prominent negative symptoms

- Neuroplasticity studies examining the long-term effects of combined PDE4/PDE10 inhibition on neuronal structure and function

- Comparative effectiveness research comparing this compound with conventional anxiolytics in real-world clinical settings

- Metabolic applications exploring the potential of this compound derivatives in hyperuricemia and gout management

References

- 1. This compound - an overview [sciencedirect.com]

- 2. The atypical anxiolytic drug, this compound, selectively blocks ... [pmc.ncbi.nlm.nih.gov]

- 3. [Pharmacologic effects of tofizopam (Grandaxin)] [pubmed.ncbi.nlm.nih.gov]

- 4. Is this compound an atypical anxiolytic? [pubmed.ncbi.nlm.nih.gov]

- 5. Tofizopam modulates the affinity of benzodiazepine ... [pubmed.ncbi.nlm.nih.gov]

- 6. [Pharmacologic effects of tofizopam (Grandaxin)]. [semanticscholar.org]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. What is this compound used for? [synapse.patsnap.com]

Experimental Evidence for Opioid System Interaction

A 1997 study investigated two homophtalazine derivatives, nerisopam and girisopam, to find their target of action. The key experimental findings are summarized below [1].

| Experimental Aspect | Findings for Nerisopam & Girisopam |

|---|---|

| Catalepsy & Motility | Did not influence chlorpromazine-induced decrease in motility or catalepsy. |

| Antiaggressive & Anticonvulsive Action | Did not alter the effects of chlordiazepoxide. |

| Morphine-Induced Effects | Augmented the agonist potency of morphine to induce catalepsy and analgesia. |

| Naloxone Effects | Altered the antagonist potency of naloxone; augmented its effect on decreasing sucrose consumption. |

| Proposed Target | Opioid signal transduction pathway. |

Proposed Mechanism of Action

The study concluded that a primary target for homophtalazines is likely the opioid signal transduction pathway. This is based on their specific ability to modulate the effects of both a morphine agonist and a naloxone antagonist, without influencing other neurotransmitter systems tested (dopaminergic via chlorpromazine or GABAergic via chlordiazepoxide) [1].

The diagram below illustrates the proposed signaling pathway based on the study's findings, showing how homophtalazines may interact with and potentiate the effects of opioid receptor agonists.

Homophtalazines modulate opioid agonist and antagonist effects [1].

Research Gaps and Future Directions

The available data is insufficient for the in-depth guide you require. Key information gaps that future research would need to address include:

- Detailed Mechanism: Precisely how homophtalazines interact with the opioid signaling network (e.g., which receptor subtypes: MOR, DOR, KOR) and their effect on downstream effectors (e.g., G-proteins, ion channels) is unknown [2] [3].

- Primary Anxiolytic Efficacy: The 1997 study inferred a connection to opioid signaling but did not directly demonstrate the anxiolytic effect of homophtalazines in isolation. Direct evidence for anxiolysis and its dose-response relationship is lacking [1].

- Modern ADMET and Safety Profiles: There is no contemporary data on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of these compounds, which is crucial for modern drug development [4] [5].

- Chemical Synthesis and Optimization: Detailed synthetic pathways and structure-activity relationship (SAR) studies to guide the optimization of homophtalazine derivatives are not available in the search results [6].

Suggestions for Further Investigation

Given the limited and dated nature of the findings, I suggest the following paths to gather more relevant information:

- Broaden the Search Scope: Search for the specific compound names mentioned in the study, such as "nerisopam" or "girisopam," in scientific databases.

- Explore Related Chemical Classes: Investigate research on "2,3-benzodiazepines," as the study indicates homophtalazines were formerly called by this name [1].

- Consult Specialized Databases: Use specialized pharmaceutical and chemical research databases (e.g., SciFinder, Reaxys) for a more comprehensive literature and patent search, which may yield more technical details.

References

- 1. Selective interaction of homophtalazine derivatives with ... [academia.edu]

- 2. Opioid receptors signaling network [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacogenetics of OPRM1 - PMC - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]

- 4. Study of Lipophilicity and ADME Properties of 1,9 ... [pmc.ncbi.nlm.nih.gov]

- 5. Computational Approaches in Preclinical Studies on Drug ... [pmc.ncbi.nlm.nih.gov]

- 6. Structure activity relationships of anxiolytics - PubMed [ncbi.nlm.nih.gov]

Tofisopam animal models anxiety psychosis

Proposed Mechanisms of Action

Tofisopam does not act on the GABA-A receptor benzodiazepine site. Its primary identified mechanism is the isoenzyme-selective inhibition of phosphodiesterases (PDEs), enzymes that break down cyclic nucleotides (cAMP and cGMP) [1]. The table below shows its affinity for various PDEs.

| PDE Isoenzyme | IC₅₀ Value (μM) | Primary Brain Localization |

|---|---|---|

| PDE-4A1 | 0.42 μM [1] | Widely distributed [1] |

| PDE-10A1 | 0.92 μM [1] | Striatum (highly selective) [1] |

| PDE-3 | 1.98 μM [1] | - |

| PDE-2A3 | 2.11 μM [1] | - |

Note: IC₅₀ is the half-maximal inhibitory concentration; a lower value indicates higher potency.

Inhibition of these PDEs increases levels of cAMP and/or cGMP, leading to the activation of protein kinases and altered phosphorylation of downstream targets, which is believed to underlie its psychotropic effects [1]. Additionally, a 2022 study proposed that its antidepressant-like effect involves the serotonergic, catecholaminergic, and opioidergic systems, specifically mediated by μ- and δ-opioid receptor subtypes [2].

This multi-system mechanism can be visualized in the following pathway diagram:

This compound's primary action is PDE inhibition (red), with proposed secondary effects on neurotransmitter systems (green).

Efficacy in Animal Models

Anxiety and Anxiolytic Specificity

While specific quantitative data from animal models of anxiety was not available in the search results, it is reported that this compound shares anxiolytic properties with classical benzodiazepines but with a critical difference: it lacks sedative-hypnotic effects, does not impair psychomotor or intellectual performance, and has a mild cognitive stimulatory activity [1] [3]. This suggests a favorable side effect profile compared to drugs like diazepam.

Psychosis (Negative Symptoms)

This compound has shown promise in ameliorating negative symptoms of psychosis, such as avolition (a lack of motivation), which are poorly treated by current antipsychotics [1]. The experimental details are summarized below.

| Model Aspect | Specification |

|---|---|

| Model | Dizocilpine (MK-801)-induced avolition in mice [1] |

| Animal | Male Albino Swiss mice (25-30 g) [1] |

| Procedure | Repeated administration of dizocilpine (0.2 mg/kg, i.p.) to induce prolonged immobility in forced swim test [1] |

| This compound Tx | 50 mg/kg, intraperitoneally (i.p.), administered in parallel to dizocilpine [1] |

| Key Outcome | Amelioration of dizocilpine-induced prolongation of immobility [1] |

Depression

A 2022 study demonstrated the antidepressant-like activity of this compound in mice, outlining a clear experimental protocol and mechanistic findings [2].

Experimental Protocol:

- Tests Used: Tail suspension test (TST) and modified forced swimming test (mFST) [2].

- Dosing: this compound was administered at 50 mg/kg and 100 mg/kg (intraperitoneally). A 25 mg/kg dose was ineffective [2].

- Key Behavioral Outcomes:

- Significantly shortened immobility time in both TST and mFST.

- Prolonged the duration of active behaviors (swimming and climbing) in the mFST [2].

Mechanistic Investigation: The study used pharmacological antagonists to probe the systems involved. The results are summarized below.

| Pretreatment (Antagonist) | System Targeted | Effect on this compound's Anti-Immobility Action |

|---|---|---|

| p-Chlorophenylalanine methyl ester | Serotonin (5-HT) synthesis | Abolished [2] |

| α-Methyl-para-tyrosine methyl ester | Catecholamine (DA, NE) synthesis | Abolished [2] |

| Naloxonazine | μ-opioid receptor | Abolished [2] |

| Naltrindole | δ-opioid receptor | Abolished [2] |

Future Research and Conclusion

The accumulated preclinical data positions this compound as a compelling candidate for drug repurposing, particularly for disorders with significant negative symptoms (e.g., schizophrenia) or where conventional therapies cause problematic sedation [1]. Its unique mechanism of combined PDE4, PDE10, and PDE2 inhibition may provide a therapeutic synergy while avoiding the dose-limiting side effects, like emesis, associated with selective PDE4 inhibitors [1].

Future research should:

- Confirm Clinical Translationality: Determine if the efficacy observed in animal models holds in human populations for depression and negative symptoms of psychosis.

- Elucidate Opioid Mechanism: Further investigate the precise role of μ- and δ-opioid receptors in this compound's effects, as this represents a relatively novel finding [2].

- Explore Synergistic Effects: Investigate the potential of combined PDE inhibition as a new strategy for developing safer and more effective psychotropic medications [1].

References

Tofisopam neurobiological properties basal ganglia binding

Neurobiological Properties & Mechanisms of Action

| Property | Finding / Mechanism | Key Supporting Evidence |

|---|---|---|

| Primary Binding Site | Specific, high-affinity binding sites within the striato-pallido-nigral system (basal ganglia) [1] [2] | In vitro binding studies using radiolabeled 2,3-benzodiazepines; identification is exclusive to this region [1]. |

| Receptor Interaction | Does not bind to the benzodiazepine site on the GABAA receptor [2] [3]. | In vitro and in vivo studies show no direct effect on central benzodiazepine receptors; benzodiazepine antagonists do not counteract its effects [1] [2]. |

| Enzyme Target (PDE Inhibition) | Selective inhibitor of multiple PDE isoenzymes, modulating cAMP/cGMP signaling [2] [4]. | In vitro enzyme assays (IMAP Technology) showing dose-dependent inhibition [2]. |

| Behavioral/Cognitive Effects | Anxiolytic without typical benzodiazepine sedation; does not impair cognitive or psychomotor function; may have mild stimulant activity [1] [5] [3]. | Clinical studies in patients with Generalized Anxiety Disorder (GAD) and healthy volunteers using HARS, cognitive, and psychomotor tests [1] [5] [3]. |

| Therapeutic Potential Beyond Anxiety | Active in mouse models of negative symptoms of psychosis; potential application in schizophrenia and irritable bowel syndrome (via its D-enantiomer, dextofisopam) [2] [5]. | Ameliorates dizocilpine-induced immobility in forced swim test (mouse model); phase II trials for dexthis compound in IBS [2] [5]. |

This compound's binding in the basal ganglia correlates with the high expression of its PDE targets, particularly PDE10A, in this region. The following diagram illustrates the proposed signaling pathway:

Detailed Experimental Protocols

The key findings on this compound's neurobiology are supported by specific experimental methodologies.

1. In Vitro PDE Inhibition Assay [2] This protocol quantified this compound's inhibition of phosphodiesterase isoenzymes.

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various PDE isoenzymes.

- Methodology: IMAP Technology (Immobilized Metal Ion Affinity-Based Fluorescence Polarization).

- Procedure:

- Reaction Setup: Human recombinant PDE isoenzymes (PDE-1A3, PDE-2A3, PDE-3A, PDE-4A1, PDE-10A1, etc.) were incubated with their respective fluorescently-labeled cyclic nucleotide substrates (cAMP or cGMP).

- Drug Incubation: this compound was dissolved in DMSO and added to the reactions at a range of concentrations (for IC₅₀ determination) or a single high concentration (for initial screening).

- Termination & Binding: The reaction was stopped, and a binding reagent containing immobilized metal coordination complexes was added. This reagent binds with high affinity to the phosphate groups on the nucleotide monophosphate (AMP or GMP) produced by PDE activity.

- Detection: Fluorescence polarization (FP) was measured. When the nucleotide monophosphate is bound by the reagent, its molecular motion slows, resulting in an increase in FP value. PDE inhibition by this compound results in less product formation and a lower FP value.

- Analysis: IC₅₀ values were calculated from dose-response curves generated using an 8-point assay with duplicates.

2. In Vivo Behavioral Study for Negative Symptoms of Psychosis [2] This protocol assessed this compound's efficacy in a mouse model of avolition, a negative symptom of schizophrenia.

- Objective: To evaluate if this compound could ameliorate avolition induced by the NMDA receptor antagonist dizocilpine (MK-801).

- Animals: Male Albino Swiss mice.

- Drug Administration:

- Dizocilpine Treatment: 0.2 mg/kg, intraperitoneally (i.p.), once daily for 14 days to induce a persistent state of avolition.

- This compound Treatment: 50 mg/kg, i.p., suspended in a 0.5% aqueous methyl cellulose solution. Administered in parallel to dizocilpine injections.

- Behavioral Test: Forced Swim Test (FST), conducted after the drug treatment period.

- Procedure: Mice were placed individually in cylinders filled with water for a set period (e.g., 6 minutes).

- Measurement: The duration of immobility was scored. Dizocilpine-induced prolongation of immobility is interpreted as a model of avolition. A reduction in immobility time by this compound indicates a positive, pro-motivational effect.

- Analysis: Data from the this compound+dizocilpine group was compared to vehicle+dizocilpine and control groups using appropriate statistical tests (e.g., ANOVA).

3. Radioligand Binding Studies in the Basal Ganglia [1] [2] These studies identified the unique binding site of 2,3-benzodiazepines.

- Objective: To map the specific brain regions where radiolabeled 2,3-benzodiazepines (e.g., girisopam) bind.

- Methodology: In vitro receptor autoradiography and binding assays on brain tissue sections.

- Procedure:

- Tissue Preparation: Brain sections (e.g., from rodents) containing the basal ganglia (striatum, pallidum, substantia nigra) are prepared.

- Incubation: Sections are incubated with a radiolabeled 2,3-benzodiazepine ligand.

- Specificity Control: To establish non-specific binding, adjacent sections are co-incubated with the radioligand and an excess of unlabeled (cold) ligand.

- Washing & Exposure: Unbound radioligand is washed away, and the sections are exposed to X-ray film or an imaging plate.

- Analysis: Dense labeling in the film image indicates regions of high receptor binding. Studies showed exclusive binding in the striato-pallido-nigral system.

- Chemical Lesion Studies: To confirm localization, specific neuronal pathways within the basal ganglia were chemically lesioned, which subsequently abolished or reduced radioligand binding [1].

Conclusion and Research Implications

This compound is an atypical 2,3-benzodiazepine whose neurobiological properties are distinct from classical benzodiazepines. Its unique binding profile in the basal ganglia and its action as a selective PDE inhibitor underlie its anxiolytic efficacy without sedation and its potential for treating negative symptoms of psychosis [1] [2]. This mechanistic profile suggests it may be more accurately classified as a homophtalazine rather than a conventional benzodiazepine [1] [5].

References

- 1. A Comparison of the Anxiolytic Properties of this compound and... [pmc.ncbi.nlm.nih.gov]

- 2. The atypical anxiolytic drug, this compound, selectively blocks ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - an overview [sciencedirect.com]

- 4. The atypical anxiolytic drug, this compound, selectively blocks ... [sigmaaldrich.com]

- 5. A Comparison of the Anxiolytic Properties of this compound ... [mdpi.com]

Comprehensive Application Notes and Protocols: HPLC Method Validation for Tofisopam in Pure Form and Pharmaceutical Tablets

Introduction and Regulatory Context

Tofisopam is an anxiolytic agent belonging to the 2,3-benzodiazepine class that is clinically prescribed in the dosage range of 50 mg to 300 mg for anxiety-related disorders. As a practically insoluble compound in aqueous media, this compound presents significant analytical challenges for quality control in pharmaceutical formulations. This application note provides a comprehensive validation protocol for the determination of this compound in both pure form and tablet formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is aligned with International Council for Harmonisation (ICH) guidelines Q2(R1) and follows current Good Manufacturing Practices (GMP) requirements for analytical procedure validation, ensuring reliability, accuracy, and reproducibility for pharmaceutical quality control applications.

The validation of analytical methods is a regulatory requirement in the pharmaceutical industry to ensure that analytical techniques produce consistent, reliable, and accurate results suitable for their intended purpose. According to ICH guidelines, method validation provides documented evidence that the analytical procedure consistently meets predetermined specifications and quality attributes when applied to the analysis of drug substances and drug products. For this compound, which exhibits limited aqueous solubility, developing a robust analytical method is particularly crucial to ensure accurate quantification in quality control settings. The method described herein has been optimized and validated according to regulatory standards to demonstrate specificity, accuracy, precision, linearity, range, and robustness for the analysis of this compound in both pure and formulated dosage forms [1] [2].

Experimental Design

Materials and Reagents

- This compound reference standard (purity ≥99%) should be obtained from a certified reference material provider.

- HPLC-grade solvents including methanol, acetonitrile, and orthophosphoric acid are required for mobile phase preparation.

- Purified water should be obtained from a Milli-Q water purification system or equivalent.

- Pharmaceutical tablet formulations containing this compound (typically 50 mg strength) are needed for method application.

- Placebo tablet materials including all excipients except the active ingredient are necessary for specificity studies.

Chromatographic Conditions

The optimized chromatographic conditions for the separation and quantification of this compound are as follows:

- Column: Reverse-phase C18 column (250 mm × 4.6 mm, 5 μm particle size)

- Mobile Phase: 0.1% Orthophosphoric acid in water:methanol in the ratio 10:90% v/v

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 238 nm

- Injection Volume: 20 μL

- Column Temperature: Ambient (typically 25°C)

- Run Time: 15-20 minutes

The isocratic elution method with a mobile phase consisting of 0.1% orthophosphoric acid in water:methanol (10:90% v/v) has been demonstrated to provide optimal separation of this compound from potential impurities and excipients. The detection wavelength of 238 nm corresponds to the maximum absorbance of this compound, ensuring enhanced sensitivity for quantification. Prior to analysis, both mobile phase and samples should be properly filtered through 0.45 μm membranes and degassed by sonication to prevent column contamination and ensure baseline stability [1].

Standard and Sample Preparation

2.3.1 Stock Standard Solution

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a primary stock solution of concentration 1 mg/mL. This solution is stable when stored protected from light at 4°C for up to one week.

2.3.2 Working Standard Solutions

Prepare working standard solutions by appropriate dilution of the stock standard solution with mobile phase to obtain concentrations spanning the range of 10-60 μg/mL for calibration curve construction.

2.3.3 Sample Solution (Tablet Formulation)

Weigh and powder not less than 20 tablets. Accurately weigh a portion of the powder equivalent to approximately 25 mg of this compound into a 25 mL volumetric flask. Add approximately 20 mL of methanol, sonicate for 15 minutes with occasional shaking, and dilute to volume with methanol. Filter through a 0.45 μm membrane filter, discarding the first few mL of filtrate. Further dilute an aliquot of the filtrate with mobile phase to obtain a test solution with a nominal concentration of 40 μg/mL [1].

Validation Methodology

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity for the this compound method:

- Inject blank and placebo: Prepare and analyze a blank (mobile phase) and placebo solution (containing all excipients except API) to demonstrate no interference at the retention time of this compound.

- Forced degradation studies: Subject this compound standard and formulation to stress conditions including acid hydrolysis (0.1M HCl), base hydrolysis (0.1M NaOH), oxidative stress (3% H₂O₂), thermal stress (60°C), and photolytic stress. Assess peak purity of this compound using a photodiode array detector to demonstrate homogeneity and absence of co-eluting peaks.

- Resolution factor: Ensure that the this compound peak is baseline resolved from the nearest eluting peak with a resolution factor (Rs) of not less than 2.0.

The method should demonstrate peak purity for this compound under all stress conditions, confirming the method's stability-indicating capability. The blank and placebo chromatograms should not show any peaks interfering with the this compound peak [2] [3] [4].

Linearity and Range

Linearity evaluates the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range of the method is the interval between the upper and lower concentrations for which demonstrated linearity, accuracy, and precision have been established.

- Calibration standards: Prepare a minimum of five concentrations of this compound standard solutions spanning from 10-60 μg/mL (typically 10, 20, 30, 40, 50, and 60 μg/mL).

- Triplicate injections: Inject each concentration in triplicate and record the peak areas.

- Calibration curve: Plot the mean peak area versus concentration and perform linear regression analysis to determine the correlation coefficient (r), slope, and y-intercept.

- Acceptance criteria: The correlation coefficient (r) should be not less than 0.999, and the y-intercept should not be significantly different from zero [1] [4].

Table 1: Linearity and Range Parameters for this compound HPLC Method

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Concentration range | 10-60 μg/mL | - |

| Correlation coefficient (r) | 0.9996 | ≥ 0.999 |

| Slope | - | |

| Y-intercept | - | |

| Residual sum of squares | Minimized |

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found. For this compound analysis, accuracy is determined using recovery studies by spiking known amounts of the reference standard into placebo or pre-analyzed sample matrices.

Spiking levels: Prepare samples at three concentration levels (50%, 100%, and 150% of target concentration) in triplicate.

Recovery calculation: Calculate the percentage recovery of this compound at each level using the formula:

% Recovery = (Found Concentration / Added Concentration) × 100

Acceptance criteria: The mean recovery should be between 98-102% for the drug substance and 98-102% for the drug product [1] [4].

Table 2: Accuracy Assessment for this compound HPLC Method

| Spike Level (%) | Amount Added (μg/mL) | Amount Found (μg/mL) | % Recovery | % RSD |

|---|---|---|---|---|

| 50 | 20 | 98-103 | ≤ 2.0 | |

| 100 | 40 | 98-102 | ≤ 2.0 | |

| 150 | 60 | 98-102 | ≤ 2.0 |

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision should be investigated at three levels: repeatability, intermediate precision, and reproducibility.

- System precision (Repeatability): Inject six replicate injections of a standard solution at 100% of test concentration (40 μg/mL). Calculate the %RSD of peak areas and retention times. Acceptance criteria: %RSD ≤ 2.0%.

- Method precision: Prepare six independent sample preparations from a homogeneous sample batch (40 μg/mL) and analyze. Calculate the %RSD of the assay results. Acceptance criteria: %RSD ≤ 2.0%.

- Intermediate precision: Demonstrate precision under different conditions (different analyst, different day, different instrument) using the same homogeneous sample. Compare results between the two sets of data. Acceptance criteria: Overall %RSD ≤ 2.0% [4] [2].

Table 3: Precision Data for this compound HPLC Method

| Precision Type | Concentration (μg/mL) | % RSD (Peak Area) | % RSD (Retention Time) | Acceptance Criteria |

|---|---|---|---|---|

| System Precision | 40 | < 2.0 | < 1.0 | %RSD ≤ 2.0% |

| Method Precision | 40 | < 2.0 | < 1.0 | %RSD ≤ 2.0% |

| Intermediate Precision | 40 | < 2.0 | < 1.0 | %RSD ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Signal-to-noise method: Prepare diluted solutions of this compound and inject. The LOD is the concentration that gives a signal-to-noise ratio of 3:1, while the LOQ gives a signal-to-noise ratio of 10:1.

Standard deviation method: Based on the standard deviation of the response and the slope of the calibration curve:

LOD = (3.3 × σ) / S | LOQ = (10 × σ) / S

Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Acceptance criteria: For LOQ, the %RSD of peak areas for six replicate injections should be ≤ 5.0% and mean recovery should be 98-102% [1] [4].

For the this compound method, LOD and LOQ were found to be 2.75 μg/mL and 8.855 μg/mL respectively, demonstrating adequate method sensitivity for the intended application [1].

Robustness

Robustness evaluates the capacity of the method to remain unaffected by small but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

- Deliberate parameter variations: Systematically vary method parameters including:

- Mobile phase composition (± 2%)

- Flow rate (± 0.1 mL/min)

- Column temperature (± 5°C)

- Detection wavelength (± 2 nm)

- pH of mobile phase (± 0.1 units)

- Evaluation: For each variation, inject standard solution and evaluate system suitability parameters including resolution, tailing factor, theoretical plates, and %RSD of peak areas.

- Acceptance criteria: All system suitability parameters should remain within specified limits despite variations in method parameters [1] [5].

The following workflow diagram illustrates the comprehensive validation approach for the this compound HPLC method:

Results and Discussion

Summary of Validated Parameters

The developed and validated HPLC method for this compound has demonstrated comprehensive validation across all required parameters according to ICH guidelines. The method shows excellent linearity within the range of 10-60 μg/mL with a correlation coefficient of 0.9996, confirming a direct proportional relationship between concentration and detector response. The accuracy profile demonstrates mean recoveries between 98-103% across the specified range, indicating no significant bias in the measurements. The precision studies revealed %RSD values less than 2% for both system and method precision, confirming the method's reliability and reproducibility. The method exhibits adequate sensitivity with LOD and LOQ values of 2.75 μg/mL and 8.855 μg/mL respectively, which are suitable for the quantification of this compound in pharmaceutical formulations [1].

The robustness testing confirmed that the method remains unaffected by small deliberate variations in chromatographic conditions, demonstrating its suitability for routine use in quality control laboratories. The forced degradation studies established the stability-indicating nature of the method, with adequate separation of this compound from its degradation products under various stress conditions. The method successfully applied to the analysis of this compound in tablet formulations with an assay value of approximately 101%, confirming its suitability for routine quality control analysis of pharmaceutical products [1].

System Suitability Testing

System suitability testing is an integral part of the analytical method that ensures the chromatographic system is functioning adequately at the time of analysis. The following system suitability parameters should be established for the this compound method:

- Theoretical plates: Not less than 2000, indicating column efficiency

- Tailing factor: Not more than 2.0, indicating peak symmetry

- Repeatability: %RSD of peak areas for six replicate injections not more than 2.0%

- Resolution: Not less than 2.0 from the nearest eluting peak

System suitability should be performed before each analytical run to ensure the validity of the generated data. A system suitability solution containing this compound at the test concentration should be injected in six replicates, and all parameters should meet the established criteria before proceeding with sample analysis [5] [2].

Table 4: System Suitability Parameters for this compound HPLC Method

| Parameter | Result | Acceptance Criteria |

|---|---|---|

| Theoretical plates | > 2000 | ≥ 2000 |

| Tailing factor | < 2.0 | ≤ 2.0 |

| %RSD (n=6) | < 2.0% | ≤ 2.0% |

| Retention time (min) | %RSD ≤ 1.0% | |

| Resolution from nearest peak | > 2.0 | ≥ 2.0 |

Protocol Implementation

Application to Quality Control

The validated HPLC method for this compound is ready for implementation in quality control laboratories for routine analysis of bulk drug substances and pharmaceutical formulations. For routine analysis, the following simplified procedure is recommended:

- Mobile phase preparation: Prepare 0.1% orthophosphoric acid in water:methanol (10:90% v/v). Filter through a 0.45 μm membrane filter and degas by sonication for 5 minutes.

- Standard preparation: Prepare a working standard solution of this compound at a concentration of 40 μg/mL using the reference standard.

- Sample preparation: Prepare test samples as described in Section 2.3.3.

- System suitability: Inject six replicates of the standard solution to verify system performance before sample analysis.

- Chromatographic run: Inject the blank, standard, and samples following the chromatographic conditions described in Section 2.2.

- Calculation: Calculate the this compound content in the samples by comparing the peak areas with that of the standard.

The method has been demonstrated to be stability-indicating and can be applied to stability studies of this compound formulations to monitor the formation of degradation products under various storage conditions [1] [2].

Conclusion

The RP-HPLC method described in this application note provides a completely validated analytical procedure for the determination of this compound in pure form and pharmaceutical tablet formulations. The method demonstrates excellent performance across all validation parameters including specificity, linearity, accuracy, precision, and robustness. The simplicity of the isocratic elution method, combined with UV detection, makes it particularly suitable for routine quality control applications in pharmaceutical industries. The method is economical and streamlined for the determination of this compound, addressing the analytical challenges posed by its poor aqueous solubility. The validation data confirms that the method is specific, precise, accurate, robust, and suitable for routine analysis of this compound in bulk and commercial products [1].

References

- 1. RJPT - Analytical Method Development and Validation of this compound ... [rjptonline.org]

- 2. Validation of Stability-Indicating HPLC Methods for ... [chromatographyonline.com]

- 3. The 6 Key Aspects of Analytical Method Validation [elementlabsolutions.com]

- 4. HPLC Method Validation: Key Parameters and Importance [assayprism.com]

- 5. Creating an Effective HPLC Validation Protocol With a Step ... [altabrisagroup.com]

Comprehensive Application Notes and Protocols: Analytical QbD Approach to RP-HPLC Method Development and Validation for Tofisopam Determination in Pharmaceutical Formulations

Introduction to Analytical Quality by Design (AQbD)

Analytical Quality by Design (AQbD) represents a systematic approach to analytical method development that begins with predefined objectives and emphasizes method understanding and control based on sound science and quality risk management. This paradigm shift from traditional method development aligns with the principles outlined in ICH guidelines Q8, Q9, and Q10, focusing on building quality into the analytical method rather than merely testing for it. The fundamental principles of AQbD involve defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs), understanding the relationship between Critical Method Parameters (CMPs) and CMAs through systematic experimentation, establishing a Method Operable Design Region (MODR), implementing continuous monitoring, and managing the method lifecycle through continual improvement.

The application of AQbD to Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method development for pharmaceutical analysis offers significant advantages over traditional approaches. By employing statistical design of experiments (DoE), researchers can better understand the interaction effects between various method parameters and their impact on method performance characteristics. This systematic understanding leads to more robust and rugged methods that remain reliable throughout the method lifecycle, reducing the need for frequent method revalidation and ensuring consistent performance across different laboratories and instruments. For the analysis of Tofisopam, a benzodiazepine derivative used in the treatment of anxiety disorders, the implementation of AQbD principles is particularly valuable due to the need for precise and accurate quantification in both bulk drug substances and pharmaceutical formulations.

Analytical QbD-Based Method Development for this compound

Application of QbD Principles to this compound HPLC Method

The development of an RP-HPLC method for this compound using the AQbD approach begins with the definition of the Analytical Target Profile (ATP), which clearly states the method purpose: to provide accurate, precise, and specific quantification of this compound in bulk drugs and pharmaceutical dosage forms. The ATP identifies the Critical Analytical Attributes (CAAs) that define method performance, which for this compound analysis include retention time, peak symmetry (tailing factor), theoretical plate count, and peak purity. These attributes directly impact the method's ability to reliably separate and quantify this compound in the presence of potential impurities and formulation excipients.

Through initial risk assessment using Ishikawa (fishbone) diagrams and prior knowledge, the Critical Method Parameters (CMPs) most likely to influence the CAAs are identified. For this compound analysis, the literature identifies three primary CMPs: organic phase ratio in the mobile phase, pH of the aqueous phase, and flow rate [1] [2]. These parameters significantly impact the retention behavior, peak shape, and separation efficiency of this compound. The relationship between CMPs and CAAs is systematically investigated using Design of Experiments (DoE), with both Box-Behnken Design (BBD) and Central Composite Design (CCD) being successfully employed for this compound method optimization [1] [2]. These experimental designs allow for the efficient exploration of the factor space with a reduced number of experimental runs while providing comprehensive data on main effects, interaction effects, and quadratic effects.

Experimental Design and Optimization

The optimization of RP-HPLC method for this compound employs a Box-Behnken Design (BBD) with three factors at three levels, which requires fewer experimental runs compared to other response surface methodologies while still providing comprehensive data for method optimization [2]. The independent variables and their levels are summarized in Table 1.

Table 1: Experimental Design Variables for this compound Method Optimization

| Variable Type | Parameter | Low Level | Middle Level | High Level |

|---|---|---|---|---|

| Independent | Organic Phase Ratio (%) | 70 | 75 | 80 |

| Independent | Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 |

| Independent | pH of Buffer | 2.5 | 3.0 | 3.5 |

| Dependent | Retention Time (min) | Target: 2-5 min | ||

| Dependent | Theoretical Plates | >2000 | ||

| Dependent | Tailing Factor | <2.0 |

The experimental data is analyzed using response surface methodology and used to build mathematical models describing the relationship between the CMPs and CAAs. The resulting models are statistically evaluated using analysis of variance (ANOVA) to determine their significance and predictive capability. The optimization process yields an MODR within which the method produces acceptable results without the need for revalidation. For this compound analysis, the established MODR includes: organic phase ratio of 73-77% v/v, flow rate of 0.9-1.1 mL/min, and pH of 2.7-3.3 [2]. Within this region, the method consistently meets all acceptance criteria for the CAAs, ensuring robust performance.

Detailed Experimental Protocols

Materials and Reagents

- This compound reference standard (purity ≥98%)

- HPLC-grade acetonitrile and methanol

- High-purity water (prepared using Milli-Q water purification system or equivalent)

- Orthophosphoric acid (85%, HPLC grade)

- Commercial this compound tablets (typically 50 mg or 100 mg strength)

- Syringe filters (nylon or PVDF, 0.22 μm or 0.45 μm porosity)

Instrumentation and Chromatographic Conditions

- HPLC system with quaternary pump, auto-sampler, column oven, and PDA detector

- Data acquisition software (Empower or equivalent)

- Analytical column: C18 column (250 mm × 4.6 mm, 5 μm particle size) such as Hypersil C18, Phenomenex Luna C18, or equivalent

- Mobile phase: Water:Acetonitrile (25:75, v/v) [2]

- Flow rate: 1.0 mL/min

- Column temperature: 25°C

- Detection wavelength: 240 nm [3] or 238 nm [4]

- Injection volume: 10 μL

- Run time: 5-6 minutes

Preparation of Standard Solutions

3.3.1 Primary Stock Solution (1 mg/mL)

Accurately weigh and transfer approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution. Allow the solution to reach room temperature and dilute to volume with methanol. This solution is stable for 7 days when stored refrigerated at 2-8°C.

3.3.2 Working Standard Solutions

Prepare working standards by appropriate dilution of the stock solution with mobile phase to obtain concentrations in the range of 10-60 μg/mL for the calibration curve [4]. For the typical linearity range of 10-50 μg/mL, pipette 0.5, 1.0, 1.5, 2.0, and 2.5 mL of stock solution into separate 50 mL volumetric flasks and dilute to volume with mobile phase.

Sample Preparation Protocol

For tablet formulation analysis, accurately weigh and powder not less than 20 tablets. Transfer an amount of powder equivalent to about 50 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of methanol and sonicate for 15-20 minutes with occasional shaking. Allow the solution to cool to room temperature, dilute to volume with methanol, and mix well. Filter the solution through a 0.45 μm syringe filter, discarding the first 2-3 mL of filtrate. Further dilute 1 mL of this solution to 10 mL with mobile phase to obtain a final concentration of approximately 100 μg/mL.

System Suitability Testing